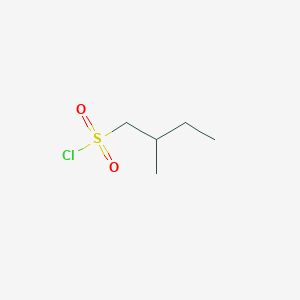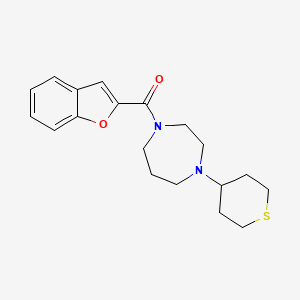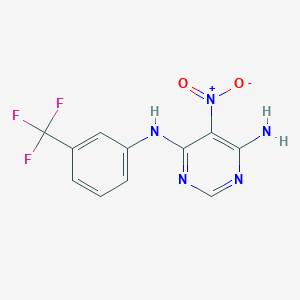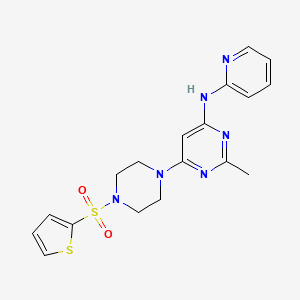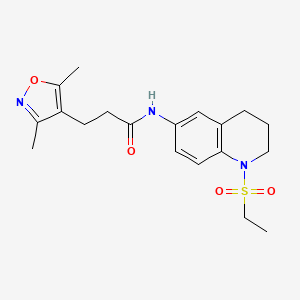
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydroquinoline, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. Isoxazoles are known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its polarity .Scientific Research Applications
Synthetic Routes and Potential Antitumor Activity
- Quinazoline Antifolate Thymidylate Synthase Inhibitors : Research on quinazoline antifolates, which share structural similarities with the compound , has shown potential antitumor activity. The synthesis of these compounds involves complex organic reactions, suggesting similar synthetic strategies could be applied to the target compound. The research indicates these compounds could be explored for their antitumor properties, especially considering their interaction with enzymes like thymidylate synthase (Marsham et al., 1989).
Neurokinin-1 Receptor Antagonism for Clinical Applications
- Neurokinin-1 Receptor Antagonists : Studies on neurokinin-1 (NK1) receptor antagonists, which are structurally diverse from the target compound but still relevant, have shown efficacy in pre-clinical tests for conditions like emesis and depression. These findings suggest that exploring the biochemical interactions and potential receptor affinities of similar compounds could yield new therapeutic agents (Harrison et al., 2001).
Antihypertensive and Cardiovascular Research
- Angiotensin II Antagonists : The development of triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity demonstrates the broad potential of heterocyclic compounds in cardiovascular research. This suggests that compounds like the one could be evaluated for cardiovascular effects, particularly in modulating blood pressure and cardiac function (Ashton et al., 1994).
Synthetic Chemistry and Heterocyclic Compound Development
- Tetrahydroisoquinoline and Benzazepine Derivatives : The synthesis of tetrahydroisoquinoline and benzazepine derivatives through Pummerer-type cyclization highlights the chemical versatility of heterocyclic compounds. Such synthetic methodologies could be applicable to the development of new compounds with potential biological activity, underscoring the importance of innovative synthetic strategies in drug discovery (Saitoh et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-27(24,25)22-11-5-6-15-12-16(7-9-18(15)22)20-19(23)10-8-17-13(2)21-26-14(17)3/h7,9,12H,4-6,8,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGAFJQXQBUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


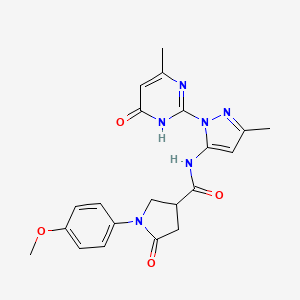
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)

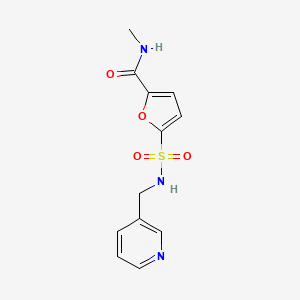
![(Z)-2-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2977268.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)
![6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2977271.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2977273.png)
![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)
